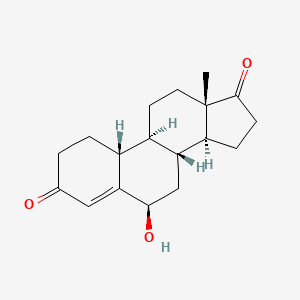

6beta-Hydroxyestr-4-ene-3,17-dione

Vue d'ensemble

Description

6beta-Hydroxyestr-4-ene-3,17-dione is a steroidal compound with the molecular formula C18H24O3 It is a derivative of estrane and features a hydroxyl group at the 6-beta position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through microbial transformation using species such as Fusarium culmorum, which hydroxylates the substrate at the 6-beta position . The reaction conditions often include an aqueous medium and controlled temperature to optimize the yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to enhance the efficiency and selectivity of the hydroxylation reaction. The product is then purified through various chromatographic techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6beta-Hydroxyestr-4-ene-3,17-dione undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 6-beta position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form 6beta-hydroxyestr-4-ene-3,17-diol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: 6beta-Ketoestr-4-ene-3,17-dione.

Reduction: 6beta-Hydroxyestr-4-ene-3,17-diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6beta-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.

Biology: The compound is used to study the metabolic pathways of steroid hormones.

Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active steroids.

Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 6beta-Hydroxyestr-4-ene-3,17-dione involves its interaction with steroid hormone receptors. The hydroxyl group at the 6-beta position enhances its binding affinity to these receptors, modulating their activity. This interaction can influence various biological pathways, including those involved in cell growth and differentiation.

Comparaison Avec Des Composés Similaires

6beta-Hydroxyandrost-4-ene-3,17-dione: Similar in structure but differs in the parent steroid backbone.

6beta-Hydroxycortisol: Another hydroxylated steroid with different biological activity.

7beta-Hydroxyandrost-4-ene-3,17-dione: Hydroxylated at a different position, leading to distinct properties.

Uniqueness: 6beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern and its derivation from estrane. This structural uniqueness imparts distinct biological activities and potential therapeutic applications compared to other hydroxylated steroids.

Activité Biologique

6beta-Hydroxyestr-4-ene-3,17-dione is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of steroid metabolism and therapeutic applications. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a derivative of estradiol, characterized by a hydroxyl group at the 6β position. Its chemical structure can be represented as follows:

This compound is part of the larger class of steroid hormones and plays a crucial role in various biological processes.

Metabolic Pathways

Research indicates that this compound undergoes extensive metabolism in vivo. The metabolic pathways involve phase I and phase II reactions:

-

Phase I Metabolism : Involves hydroxylation and reduction reactions. For instance, studies have shown that it can be converted into various metabolites such as:

- 3beta-hydroxy-5alpha-androstane-4,17-dione

- 3alpha-hydroxy-5beta-androstane-4,17-dione

- Phase II Metabolism : This includes conjugation reactions such as glucuronidation and sulfation, which enhance the solubility of metabolites for excretion .

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Hormonal Activity

As a steroid compound, it exhibits hormonal activities similar to other estrogens. It has been studied for its effects on estrogen receptors (ERs), which are critical for mediating the physiological effects of estrogens in target tissues.

2. Anticancer Potential

There is evidence suggesting that derivatives of estradiol may possess anticancer properties. Specifically, this compound may inhibit the growth of certain cancer cells by modulating hormonal pathways involved in tumor progression.

3. Anabolic Effects

The compound has been investigated for its anabolic properties, which could have implications in muscle growth and recovery. This is particularly relevant in the context of anabolic steroid use in sports medicine .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVJIQPGVYHQN-QRJTWQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974893 | |

| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-49-5 | |

| Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.